molecular formula C15H15Sm 15* B075077 Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium CAS No. 1298-55-1

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium

Cat. No. B075077
CAS RN: 1298-55-1
M. Wt: 345.6 g/mol
InChI Key: KVPLAESAFJIHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tris(cyclopentadienyl)samarium complexes involves transmetalation reactions where cyclopentadienyl anions react with samarium salts. A notable example includes the use of stannocene as a cyclopentadienyl transfer agent in transmetalation reactions with lanthanide metals, facilitating the synthesis of tris(cyclopentadienyl)lanthanides in a direct, facile, high-yield, and halide-free route (Janiak, 2010).

Molecular Structure Analysis

The molecular structure of tris(cyclopentadienyl)samarium complexes is characterized by a coordination number of 10 for the samarium metal, showcasing a pseudotetrahedral geometry. This is evident in the crystal structures of tris(η5-cyclopentadienyl) (pyridine) samarium(III), which display variations in the coordination of pyridine and differences in unit cell packing (Deacon et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving tris(cyclopentadienyl)samarium complexes are influenced by the electronic and steric effects of the cyclopentadienyl ligands. These complexes undergo various reactions, including olefin polymerization, indicating their potential as catalysts in organic synthesis. The synthesis and reactivity of peralkylcyclopentadienyl ansa-metallocenes of samarium highlight the effect of steric crowding on the reactivity of these complexes (Evans et al., 1999).

Physical Properties Analysis

The physical properties of tris(cyclopentadienyl)samarium complexes are influenced by their molecular structure. For instance, the crystal and molecular structures of tris(dicyclohexyldithiophosphinato)-complexes of praseodymium and samarium reveal unique coordination polyhedra and distances, highlighting the differences in steric and electronic environments around the metal centers (Meseri et al., 1977).

Chemical Properties Analysis

The chemical properties of these complexes are closely tied to the electronic configuration of the samarium center and the cyclopentadienyl ligands. Studies on bonding in tris(eta5-cyclopentadienyl) actinide complexes provide insights into the electronic configurations and the interaction between the metal and the ligands, offering a deeper understanding of their reactivity and stability (Bursten et al., 1989).

Scientific Research Applications

Crystal and Molecular Structures

One of the foundational studies in this area focuses on the crystal structures of tris(η^5-cyclopentadienyl) (pyridine) samarium(III), which have been determined to exhibit pseudotetrahedral geometry with a coordination number of 10 for the lanthanoid metal. These structures provide insight into the coordination behavior of samarium(III) in organometallic complexes, highlighting the versatility of cyclopentadienyl ligands in stabilizing lanthanide ions (Deacon et al., 1987).

Synthesis Methods

Research into the synthesis of tris(cyclopentadienyl)lanthanides through transmetalation reactions offers a direct, facile, and high-yield route to these complexes. This method, utilizing stannocene as a cyclopentadienyl transfer agent, demonstrates the efficiency of synthesizing samarium complexes without the need for halides, thereby opening new pathways for the preparation of organolanthanide materials (Janiak, 2010).

Optical and Photophysical Properties

The investigation of tris(dibenzoylmethanido)(1,10-phenanthroline)samarium(III) reveals significant photophysical properties, including its solid state structure determined by X-ray crystallography and its luminescence characteristics. Such studies are crucial for understanding the potential applications of samarium complexes in optical materials and devices (Stanley et al., 2010).

Catalytic Applications and Reactivity

The synthesis and characterization of samarium(III) and neodymium(III) complexes with 2-hydroxy-2,4,6-cycloheptatrienone (tropolone) have been explored, demonstrating their potential in catalytic applications. These studies offer insights into the electronic and structural properties of samarium complexes, which are essential for their catalytic activity and reactivity in various chemical transformations (Jiansheng et al., 1997).

Safety And Hazards

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium is sensitive to air and moisture . In case of contact, rinse immediately with plenty of water . If symptoms persist, seek medical attention .

properties

IUPAC Name

cyclopenta-1,3-diene;samarium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPLAESAFJIHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium

CAS RN

1298-55-1
Record name Tris(.eta.5-cyclopenta-2,4-dien-1-yl)samarium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001298551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-cyclopenta-2,4-dien-1-yl)samarium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.